molecular formula C11H24BNO2 B13474309 Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine

Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine

Cat. No.: B13474309
M. Wt: 213.13 g/mol
InChI Key: BLVNCUATODEXEE-UHFFFAOYSA-N
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Description

Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a cyclic boronate ester, attached to a propylamine chain. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine typically involves the reaction of a suitable amine with a boronic ester. One common method is the reaction of 3-bromopropylamine with pinacolborane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Employed in the synthesis of biologically active molecules and fluorescent dyes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The dioxaborolane ring enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine is unique due to its combination of a dioxaborolane ring and a propylamine chain. This structure provides a balance of stability and reactivity, making it versatile for various applications in synthesis, research, and industry.

Properties

Molecular Formula

C11H24BNO2

Molecular Weight

213.13 g/mol

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine

InChI

InChI=1S/C11H24BNO2/c1-10(2)11(3,4)15-12(14-10)8-7-9-13(5)6/h7-9H2,1-6H3

InChI Key

BLVNCUATODEXEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN(C)C

Origin of Product

United States

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